molecular formula C12H20ClN B2386407 Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 1794736-79-0

Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride

Cat. No. B2386407
M. Wt: 213.75
InChI Key: PLZFWNRLPRZZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride” is also known as Methiopropamine (MPA). It is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .


Synthesis Analysis

The synthesis of Methiopropamine involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular structure of Methiopropamine consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane .


Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are common. Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid . Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .


Physical And Chemical Properties Analysis

The molecular weight of Methiopropamine is 163.26 . It is a liquid at room temperature .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

A study by Grimwood et al. (2011) investigated a novel κ-opioid receptor (KOR) antagonist, showing potential for treating depression and addiction disorders. This research highlights the importance of selective KOR antagonists in pharmacology, suggesting a therapeutic application for compounds with similar structures or functionalities (Grimwood et al., 2011).

Analytical Chemistry and Material Science

Nycz et al. (2011) characterized several cathinones, including 2-(methylamino)-1-(4-methylphenyl)propan-1-one, through spectroscopic studies. This work provides insights into the structural and electronic properties of related compounds, which could be applied in material science for the development of new materials or in analytical chemistry for substance identification (Nycz et al., 2011).

Corrosion Inhibition

Research by Boughoues et al. (2020) on amine derivative compounds, including corrosion inhibition performances on mild steel, suggests the potential use of similar compounds in industrial applications to protect metals against corrosion. This application is critical for extending the lifespan of metal components in various industrial settings (Boughoues et al., 2020).

Drug Synthesis and Identification

A study by Toske et al. (2017) identified a processing impurity in methamphetamine synthesis, highlighting the importance of precise chemical identification in the synthesis of pharmaceuticals and the potential forensic applications for similar compounds (Toske et al., 2017).

Bioactive Compound Synthesis

Noolvi et al. (2014) explored the synthesis and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, indicating the relevance of chemical synthesis in discovering new bioactive compounds with potential therapeutic applications (Noolvi et al., 2014).

Safety And Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It is classified as a Schedule I substance in the United States, meaning it is illegal due to high potential for abuse . The safety information includes hazard statements H315, H319, H335 .

properties

IUPAC Name

N,2-dimethyl-1-(4-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10-5-7-11(8-6-10)9-12(2,3)13-4;/h5-8,13H,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZFWNRLPRZZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride

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